N-(4-tert-butylbenzyl)-2-chlorobenzamide
CAS No.:
Cat. No.: VC10829844
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H20ClNO |
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Molecular Weight | 301.8 g/mol |
IUPAC Name | N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide |
Standard InChI | InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) |
Standard InChI Key | XVKVUVXGHSLFMC-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
N-(4-tert-Butylbenzyl)-2-chlorobenzamide (molecular formula: ) consists of a benzamide core with two key substituents:
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A 2-chloro group on the benzene ring of the benzamide moiety, which introduces electron-withdrawing effects.
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A 4-tert-butylbenzyl group attached to the amide nitrogen, contributing steric bulk and lipophilicity.
Key Physicochemical Properties
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Molecular Weight: 307.82 g/mol (calculated exact mass: 307.1235 g/mol) .
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LogP: Estimated at ~4.42 , indicating high lipophilicity, which may influence membrane permeability.
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Topological Polar Surface Area (TPSA): ~41.8 Ų , suggesting moderate solubility in polar solvents.
These properties align with trends observed in similar chlorobenzamide derivatives, such as N-(4-butylphenyl)-2-chlorobenzamide (CAS 303990-19-4), which shares a LogP of 4.42 and a molecular weight of 287.79 g/mol .
Synthetic Methodologies
Amide Coupling Strategies
The synthesis of N-(4-tert-butylbenzyl)-2-chlorobenzamide likely involves a two-step process:
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Preparation of 2-Chlorobenzoyl Chloride:
Reaction of 2-chlorobenzoic acid with thionyl chloride () or oxalyl chloride () to form the acyl chloride intermediate. -
Amide Formation:
Condensation of 2-chlorobenzoyl chloride with 4-tert-butylbenzylamine in the presence of a base (e.g., triethylamine) to yield the target compound .
A patent describing the synthesis of rebamipide (CN108440409B) provides a relevant analogy. The protocol involves:
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Toluene as a solvent for amide coupling.
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Nitrogen atmosphere to prevent oxidation.
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Sodium bicarbonate washes to remove acidic byproducts.
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Suction filtration and drying to isolate the product.
Optimization and Yield Considerations
Key parameters influencing yield include:
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Temperature: Reactions conducted at 85°C achieved higher yields (93%) compared to lower temperatures (32% at 60°C) .
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Solvent Choice: Toluene is preferred for its ability to dissolve both aromatic reactants and facilitate amide bond formation .
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Purification: Washing with saturated sodium bicarbonate and methanol removes unreacted starting materials .
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for N-(4-tert-butylbenzyl)-2-chlorobenzamide are unavailable, analogous compounds exhibit characteristic peaks:
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1H NMR:
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13C NMR:
Thermal Stability
Differential Scanning Calorimetry (DSC) of similar benzamides reveals melting points ranging from 150–200°C , suggesting moderate thermal stability.
Biological Activity and Structure-Activity Relationships (SAR)
SAR Insights for N-(4-tert-Butylbenzyl)-2-Chlorobenzamide
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